Fmoc-Lys(Alloc)-OH Fmoc-Lys(Alloc)-OH
Brand Name: Vulcanchem
CAS No.: 146982-27-6
VCID: VC21538913
InChI: InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
SMILES: C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C25H28N2O6
Molecular Weight: 452.5 g/mol

Fmoc-Lys(Alloc)-OH

CAS No.: 146982-27-6

VCID: VC21538913

Molecular Formula: C25H28N2O6

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(Alloc)-OH - 146982-27-6

Description

Fmoc-Lys(Alloc)-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminal and the allyloxycarbonyl (Alloc) group at the side chain. These protective groups are crucial in peptide synthesis, allowing for selective reactions without unwanted side reactions.

Protective Groups and Their Significance

The Fmoc group can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), while leaving the Alloc group intact. This allows for further manipulation of the peptide chain before removing the Alloc group. The Alloc group can be selectively cleaved using a palladium-based catalyst system with acetic acid, leaving the peptide backbone and Fmoc groups untouched.

Applications in Peptide Synthesis

Fmoc-Lys(Alloc)-OH is an orthogonally protected building block used in the synthesis of branched and cyclic peptides, as well as peptides modified at the lysine side chain. Its unique dual protection strategy enables complex peptide synthesis while maintaining compatibility with various coupling methods and protecting groups .

Research Findings and Utilization

The compound's self-assembly properties enhance its utility in advanced biochemical applications. It is widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc/tBu and Boc/Bzl strategies . The Alloc group's ability to be rapidly and quantitatively converted to free amino compounds by palladium makes it highly versatile in peptide synthesis .

Comparison with Other Lysine Derivatives

Fmoc-Lys(Alloc)-OH is distinct from other lysine derivatives like Fmoc-Lys(Boc)-OH and Fmoc-Lys(Trt)-OH, which use different protective groups. Fmoc-Lys(Boc)-OH is utilized in different synthetic strategies, while Fmoc-Lys(Trt)-OH allows for specific deprotection under mild conditions.

CompoundProtective GroupsUnique Features
Fmoc-Lys(Alloc)-OHFmoc, AllocOrthogonal protection for complex peptide synthesis
Fmoc-Lys(Boc)-OHFmoc, BocUtilized in various synthetic strategies
Fmoc-Lys(Trt)-OHFmoc, TrtAllows for specific deprotection under mild conditions
CAS No. 146982-27-6
Product Name Fmoc-Lys(Alloc)-OH
Molecular Formula C25H28N2O6
Molecular Weight 452.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
Standard InChIKey OJBNDXHENJDCBA-QFIPXVFZSA-N
Isomeric SMILES C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-Lys(Alloc)-OH;146982-27-6;FMOC-LYS(ALOC)-OH;(S)-2-((((9H-fFuoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoicacid;Nalpha-Fmoc-Nepsilon-Alloc-D-lysine;Nalpha-Fmoc-Nepsilon-Alloc-L-lysine;Nepsilon-Alloc-Nalpha-Fmoc-D-lysine;N-Fmoc-N'-allyoxycarbonyl-L-lysine;Aloc-Lys(Fmoc)-OH;PubChem13153;47583_ALDRICH;72922_ALDRICH;SCHEMBL178701;N|A-Fmoc-N|A-Alloc-L-lysine;47583_FLUKA;72922_FLUKA;CTK4C5206;MolPort-003-934-197;OJBNDXHENJDCBA-QFIPXVFZSA-N;ACT09539;ANW-41381;CF-226;FC1245;MFCD00190872;ZINC15721537
PubChem Compound 11123257
Last Modified Aug 15 2023

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